molecular formula C5H10ClN5 B2638198 5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridin-7-amine;hydrochloride CAS No. 2375260-34-5

5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridin-7-amine;hydrochloride

Cat. No.: B2638198
CAS No.: 2375260-34-5
M. Wt: 175.62
InChI Key: CBJHKDBBRPUHIQ-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridin-7-amine hydrochloride (CAS: 1417635-70-1) is a bicyclic heterocyclic compound featuring a tetrazole ring fused to a partially saturated pyridine moiety. Its molecular formula is C₇H₁₃Cl₂N₃, with a molar mass of 210.10 g/mol . The hydrochloride salt enhances solubility in polar solvents, making it suitable for pharmacological research.

Properties

IUPAC Name

5,6,7,8-tetrahydrotetrazolo[1,5-a]pyridin-7-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N5.ClH/c6-4-1-2-10-5(3-4)7-8-9-10;/h4H,1-3,6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBJHKDBBRPUHIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=N2)CC1N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridin-7-amine;hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydrazinopyridine with orthoesters, followed by cyclization to form the tetrazole ring. The reaction is usually carried out in a solvent such as xylene, with refluxing for several hours to ensure complete cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and automated systems can further streamline the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridin-7-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, pressures, and the presence of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms

Scientific Research Applications

Structural Information

The compound features a unique structure that contributes to its biological activity. Its molecular structure can be represented as follows:InChI=1S C5H10ClN5 ClH c6 4 1 2 5 7 8 9 10 5 3 4 h4H 1 3 6H2 1H\text{InChI}=\text{1S C5H10ClN5 ClH c6 4 1 2 5 7 8 9 10 5 3 4 h4H 1 3 6H2 1H}

Medicinal Chemistry

5,6-Tetrahydrotetrazolo[1,5-a]pyridin derivatives have been explored for their potential as therapeutic agents. Their applications include:

  • Antidepressant Activity : Research indicates that these compounds may exhibit antidepressant-like effects in animal models. For instance, a study demonstrated that derivatives of this compound significantly reduced depressive-like behavior in mice, suggesting a mechanism involving serotonin modulation .
  • Neuroprotective Effects : Some studies have highlighted the neuroprotective properties of tetrazolo derivatives against neurodegenerative diseases. These compounds may help mitigate oxidative stress and inflammation in neuronal cells .

Pharmacological Studies

The pharmacological profile of 5,6-Tetrahydrotetrazolo[1,5-a]pyridin derivatives includes:

  • Receptor Modulation : These compounds have been shown to interact with various neurotransmitter receptors, including serotonin and dopamine receptors. This interaction is crucial for their potential use in treating mood disorders and schizophrenia .
  • Anticonvulsant Properties : Preliminary studies suggest that tetrazolo derivatives possess anticonvulsant activity, making them candidates for further investigation in epilepsy treatment .

Synthesis and Development

The synthesis of 5,6-Tetrahydrotetrazolo[1,5-a]pyridin derivatives has been optimized to enhance yield and purity. The following table summarizes various synthetic routes explored in recent studies:

Synthesis MethodYield (%)Reference
Cyclization of pyridine85
N-Alkylation reactions78
One-pot synthesis90

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antidepressant properties of several tetrazolo derivatives. The findings indicated that specific substitutions on the tetrazolo ring enhanced serotonin receptor affinity, leading to significant behavioral changes in rodent models.

Case Study 2: Neuroprotection

Research conducted at a prominent university demonstrated that 5,6-Tetrahydrotetrazolo[1,5-a]pyridin derivatives could protect against amyloid-beta-induced toxicity in neuronal cultures. The compound reduced apoptosis markers and increased cell viability by approximately 40% compared to controls.

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridin-7-amine;hydrochloride involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This binding can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of receptor-mediated signaling cascades .

Comparison with Similar Compounds

Tetrazolo[1,5-a]pyrimidine Derivatives

  • Synthesis: Prepared via substitution reactions with alkylamines, as in the synthesis of N-isopropyl-5-methyl-6-nitrotetrazolo[1,5-a]pyrimidin-7-amine . Applications: Exhibits anti-inflammatory activity, unlike the target compound, which is primarily a research intermediate .

Imidazo[1,5-a]pyridine Derivatives

  • Example : 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-7-amine dihydrochloride (CAS: 1417635-70-1)
    • Structure : Replaces the tetrazole ring with an imidazole moiety, altering electronic properties and reactivity.
    • Synthesis : Involves hydrogenation of imidazo[1,2-a]pyridin-7-amine using Pd/C under acidic conditions .
    • Applications : Used in medicinal chemistry for target validation, similar to the tetrazolo analog .

Pyrazolo[1,5-a]pyrimidine Derivatives

  • Synthesis: Prepared via substitution of 7-chloro precursors with alkylamines in acetonitrile . Applications: Acts as an aryl hydrocarbon receptor modulator, highlighting functional diversity compared to tetrazolo derivatives .

Epinastine Hydrochloride (CAS: 108929-04-0)

  • Structure : A dibenzazepine fused to an imidazole ring, forming a larger aromatic system.

Structural and Functional Analysis

Key Structural Differences

Compound Type Core Heterocycle Ring Saturation Functional Groups Bioactivity
Tetrazolo[1,5-a]pyridine Tetrazole + Pyridine Partially saturated Amine, Hydrochloride Research compound
Tetrazolo[1,5-a]pyrimidine Tetrazole + Pyrimidine Unsaturated Nitro, Methyl, Alkylamine Anti-inflammatory
Imidazo[1,5-a]pyridine Imidazole + Pyridine Partially saturated Amine, Hydrochloride Medicinal chemistry
Pyrazolo[1,5-a]pyrimidine Pyrazole + Pyrimidine Unsaturated Methoxyphenyl, Isopropyl Receptor modulation

Physicochemical Properties

  • Solubility : Hydrochloride salts (e.g., target compound, Epinastine) show improved aqueous solubility compared to neutral analogs.
  • Stability : Tetrazole-containing compounds may exhibit lower thermal stability due to the high ring strain of tetrazole .

Biological Activity

5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridin-7-amine hydrochloride (CAS No. 2375267-44-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

  • Molecular Formula : C5_5H9_9ClN5_5
  • Molecular Weight : 175.61 g/mol
  • Purity : Typically ≥ 95% .

The compound features a tetrahydrotetrazolo ring fused with a pyridine structure, which is known to influence its pharmacological properties.

Biological Activity

The biological activity of 5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridin-7-amine hydrochloride has been investigated in several studies:

Antimicrobial Activity

Research indicates that derivatives of tetrazolo compounds exhibit antimicrobial properties. For instance, a study highlighted that similar compounds showed significant inhibition against various bacterial strains and fungi . The mechanism often involves interference with microbial metabolic pathways.

Neuropharmacological Effects

Tetrazole derivatives have been noted for their neuropharmacological activities. They may act as anxiolytics or antidepressants by modulating neurotransmitter systems such as GABA and serotonin. Specifically, the compound's interaction with these systems suggests potential in treating anxiety disorders .

Anti-inflammatory Properties

In vitro studies have demonstrated that tetrazolo derivatives can inhibit pro-inflammatory cytokines. This activity suggests a possible therapeutic role in inflammatory diseases . The anti-inflammatory mechanism is likely related to the suppression of NF-kB signaling pathways.

Case Study 1: Synthesis and Biological Evaluation

A recent study synthesized several derivatives of 5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridin-7-amine and evaluated their biological activities. The synthesized compounds were tested for their ability to inhibit specific enzymes linked to cancer progression. Results indicated that certain derivatives had promising inhibitory effects on cancer cell lines .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of the compound in models of neurodegeneration. The results showed that it could reduce oxidative stress markers and improve cell viability in neuronal cultures exposed to neurotoxic agents .

Research Findings Summary Table

Study Focus Key Findings
Study 1AntimicrobialSignificant inhibition against bacterial strains
Study 2NeuropharmacologyPotential anxiolytic effects via neurotransmitter modulation
Study 3Anti-inflammatoryInhibition of pro-inflammatory cytokines

Q & A

Q. What are the established synthetic routes for 5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridin-7-amine hydrochloride?

Methodological Answer: The synthesis typically involves cyclization and functionalization of precursor heterocycles. For example:

  • Cyclocondensation : Reacting 6,7-dichloro-1,3-dimethyllumazine derivatives with amines in dioxane or methanol under reflux yields tetrahydrotetrazolo-pyridine analogs .
  • Amine Functionalization : In pyrazolo[1,5-a]pyrimidine systems, substitution at position 7 is achieved by reacting chlorinated precursors with primary or secondary amines in polar solvents (e.g., ethanol, DMF), followed by recrystallization .
  • Hydrochloride Salt Formation : Freebase amines are treated with HCl gas or concentrated HCl in ethanol to precipitate the hydrochloride salt, as seen in analogous pyrimidine derivatives .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR are critical for confirming the tetrahydrotetrazolo-pyridine scaffold. For example, 1^1H NMR peaks between δ 2.5–3.5 ppm correspond to methylene protons in the tetrahydro ring, while NH2_2 protons appear as broad singlets near δ 5.0–6.0 ppm .
  • Infrared (IR) Spectroscopy : Stretching vibrations at ~1650 cm1^{-1} (C=N) and ~3200 cm1^{-1} (NH2_2) confirm the tetrazolo and amine groups .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion ([M+H]+^+) and fragmentation patterns consistent with the fused-ring system .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data during structural elucidation?

Methodological Answer:

  • Cross-Validation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) or literature data for analogous compounds (e.g., pyrazolo[1,5-a]pyrimidine derivatives) .
  • Variable Temperature NMR : Resolve overlapping proton signals by analyzing spectra at elevated temperatures to reduce exchange broadening of NH2_2 groups .
  • Isotopic Labeling : Use 15^15N-labeled amines to trace nitrogen environments in complex heterocycles, clarifying ambiguous coupling patterns .

Q. What strategies optimize the yield and purity of this compound under varying reaction conditions?

Methodological Answer:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in amine substitution reactions, while methanol/dioxane mixtures improve cyclization efficiency .
  • Catalysis : Transition metals (e.g., CuI) or base catalysts (e.g., K2_2CO3_3) accelerate ring closure in tetrahydrotetrazolo systems .
  • Purification : Gradient recrystallization (e.g., ethanol → DMF) removes unreacted precursors, while column chromatography (silica gel, CH2_2Cl2_2/MeOH) resolves regioisomeric byproducts .

Q. How do structural modifications at position 7 affect the compound’s physicochemical properties?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs) : Substituting the amine with a trifluoromethyl group increases lipophilicity (logP) by ~0.5 units, as seen in related pyrazolo[1,5-a]pyrimidines .
  • Steric Effects : Bulky substituents (e.g., benzyl) reduce aqueous solubility but enhance thermal stability (TGA data shows decomposition >250°C) .
  • Salt Forms : Hydrochloride salts improve crystallinity (melting points >200°C) compared to freebase analogs, critical for X-ray diffraction studies .

Q. What experimental designs are recommended for studying biological activity while minimizing batch variability?

Methodological Answer:

  • Quality Control : Implement HPLC-UV (C18 column, 0.1% TFA in H2_2O/MeCN) to ensure ≥95% purity across synthetic batches .
  • Blinded Testing : Use randomized, blinded in vitro assays (e.g., enzyme inhibition) with positive controls (e.g., staurosporine for kinase studies) to reduce bias .
  • Reproducibility Protocols : Adopt embedded experimental designs (quantitative + qualitative data triangulation) to validate biological effects across multiple cell lines .

Data Contradiction Analysis

Q. How should researchers resolve inconsistencies between computational predictions and experimental results in structure-activity relationship (SAR) studies?

Methodological Answer:

  • Docking Validation : Re-run molecular docking simulations with multiple conformers of the target protein (e.g., kinase active sites) to account for flexibility .
  • Synthetic Reassessment : Verify regioselectivity of substitutions (e.g., via NOESY NMR) to confirm positional accuracy of functional groups .
  • Meta-Analysis : Compare SAR trends with structurally related compounds (e.g., pyrido[1,2,3-de]benzoxazines) to identify conserved pharmacophores .

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